molecular formula C23H34Cl2N2O3 B6525739 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride CAS No. 1134728-74-7

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride

Cat. No.: B6525739
CAS No.: 1134728-74-7
M. Wt: 457.4 g/mol
InChI Key: ISGWZSLCYUWVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride is a piperazine derivative characterized by a central propan-2-ol backbone substituted with a 4-(4-methoxyphenyl)piperazine group and a 4-isopropylphenoxy moiety. The dihydrochloride salt enhances solubility and stability, typical for pharmaceutical applications. Structural features such as the methoxy group (electron-donating) and the isopropylphenoxy substituent (bulky, lipophilic) suggest unique interactions with biological targets compared to analogues.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c1-18(2)19-4-8-23(9-5-19)28-17-21(26)16-24-12-14-25(15-13-24)20-6-10-22(27-3)11-7-20;;/h4-11,18,21,26H,12-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGWZSLCYUWVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective agonist for dopamine receptors. This compound is structurally characterized by its piperazine core and various substituents that influence its receptor interactions and biological effects.

The molecular formula of this compound is C29H33N3O3C_{29}H_{33}N_3O_3, with a molecular weight of approximately 471.59 g/mol. Its chemical structure includes a methoxyphenyl group and a phenoxy group, which are crucial for its biological activity.

Dopamine Receptor Agonism

Research indicates that this compound exhibits significant selectivity for the D3 dopamine receptor (D3R). A study conducted on various analogs demonstrated that modifications to the methoxyphenyl groups significantly affected the agonistic activity at D3R while minimizing activity at D2R, thus showcasing its potential therapeutic applications in neuropsychiatric disorders .

Table 1: Structure-Activity Relationship (SAR) of Analog Compounds

Compound IDD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

This table illustrates the varying agonist and antagonist activities of different analogs, highlighting the compound's potential as a selective D3R agonist.

Neuroprotective Effects

In addition to its receptor activity, this compound has shown promise in protecting dopaminergic neurons from degeneration. In vitro studies using induced pluripotent stem cell-derived neurons indicated that it could significantly reduce neurodegeneration markers, suggesting a neuroprotective role that may be beneficial in treating conditions like Parkinson's disease .

Preclinical Studies

A series of preclinical trials evaluated the pharmacokinetics and safety profile of this compound. The results indicated favorable absorption and distribution characteristics with minimal toxicity observed in various animal models. Notably, blood biochemistry tests showed no significant adverse effects on liver or kidney functions after administration .

Clinical Implications

Given its selectivity for D3R and neuroprotective properties, this compound is being investigated for its potential in treating neuropsychiatric disorders such as schizophrenia and depression. Its ability to promote β-arrestin translocation and G protein activation without significant side effects makes it a candidate for further clinical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogues differ in piperazine substituents, phenoxy/oxy groups, backbone modifications, and salt forms. These variations influence physicochemical properties and pharmacological behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Piperazine Substituent Phenoxy/Oxy Group Backbone Substituents Salt Form Key Structural Differences Reference
Target Compound 4-(4-Methoxyphenyl) 4-(Propan-2-yl)phenoxy Propan-2-ol Dihydrochloride Bulky isopropylphenoxy; dihydrochloride
1-(4-Chlorophenoxy)-3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-2-ol HCl 4-(4-Methoxyphenyl) 4-Chlorophenoxy Propan-2-ol Hydrochloride Chloro substituent (electron-withdrawing)
1-{4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl}-3-(Naphthalen-1-yloxy)... 4-(Benzodioxolylmethyl) 1-Naphthyloxy Propan-2-ol Dihydrochloride Naphthyloxy (aromatic bulk)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(1-Naphthyloxy)propan-2-ol HCl 4-(2-Methoxyphenyl) 1-Naphthyloxy Propan-2-ol Hydrochloride Ortho-methoxy; naphthyloxy
1-[4-(2-(2-Methylpropoxy)phenyl)piperazin-1-yl]-3-[(4-Methylthiazol-5-yl)oxy... 4-(2-(2-Methylpropoxy)phenyl) 4-Methylthiazol-5-yloxy Propan-2-ol Hydrochloride Thiazolyloxy (heterocyclic)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol HCl 4-(3-Chlorophenyl) Diphenylpropan-2-ol Hydrochloride Diphenyl backbone; chloro substituent

Key Observations

Piperazine Substituents: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like 4-chlorophenyl () or 3-chlorophenyl (). Methoxy groups enhance lipophilicity and may improve CNS penetration compared to halogens .

Phenoxy/Oxy Groups: The 4-isopropylphenoxy group in the target compound provides steric bulk and lipophilicity, which may influence selectivity for hydrophobic binding pockets. Analogues with naphthyloxy () exhibit extended aromaticity, likely enhancing π-π interactions but reducing solubility .

Backbone Modifications :

  • Most analogues retain the propan-2-ol backbone, but ’s diphenylpropan-2-ol introduces additional aromaticity, likely increasing rigidity and reducing conformational flexibility .

Salt Forms: The dihydrochloride salt (target) may offer superior aqueous solubility compared to monohydrochloride salts (e.g., ) due to increased ionic character .

Computational Insights

Computational tools like AutoDock Vina () and Multiwfn () could predict binding affinities and electronic properties. For instance:

  • The 4-isopropylphenoxy group’s hydrophobicity may favor interactions with lipid-rich receptor domains.
  • Methoxy groups could stabilize charge-transfer complexes via resonance effects .

Preparation Methods

Core Reaction: Epoxide-Piperazine Coupling

The primary synthetic pathway involves reacting a 4-(propan-2-yl)phenoxy-substituted epoxide with 4-(4-methoxyphenyl)piperazine. This method, adapted from US4353904A, utilizes nucleophilic ring-opening of the epoxide by the secondary amine of the piperazine. The reaction proceeds in polar aprotic solvents such as isopropanol or dimethylformamide at elevated temperatures (90–120°C) for 8–12 hours. A catalytic amount of sodium iodide enhances reactivity by facilitating the formation of a more electrophilic intermediate.

Example Protocol:

  • Epoxide Preparation : 4-(Propan-2-yl)phenol is treated with epichlorohydrin in the presence of NaOH to yield 2,3-epoxypropyl-4-(propan-2-yl)phenyl ether.

  • Coupling Reaction : The epoxide (1 equiv) is reacted with 4-(4-methoxyphenyl)piperazine (1.2 equiv) in refluxing isopropanol for 12 hours.

  • Workup : The mixture is cooled, filtered, and the solvent evaporated to isolate the propan-2-ol intermediate.

Alternative Pathway: Halohydrin-Piperazine Alkylation

An alternative route employs a halogenated propanol derivative (e.g., 3-chloro-1-[4-(propan-2-yl)phenoxy]propan-2-ol) reacting with 4-(4-methoxyphenyl)piperazine. This method, detailed in PMC7249161, uses phase-transfer catalysts such as tetrabutylammonium bromide to accelerate the substitution reaction in dichloromethane at room temperature. Yields are comparable to the epoxide method but require stricter moisture control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from multiple sources indicate that solvent polarity and temperature critically influence yield (Table 1).

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Reaction Time (h)Yield (%)Source
Isopropanol901278
Dimethylformamide120882
Dichloromethane252465

Isopropanol balances reactivity and ease of purification, while dimethylformamide offers higher yields at the cost of harder solvent removal.

Acid Acceptors and Catalysts

The use of triethylamine or NaOH as acid acceptors prevents HCl liberation during the reaction, improving stability. Catalytic NaI increases epoxide electrophilicity, reducing reaction time by 30%.

Purification and Salt Formation

Recrystallization

The free base is purified via recrystallization from ethanol-water (3:1 v/v), achieving >95% purity. For the dihydrochloride salt, the free base is dissolved in anhydrous ethanol and treated with HCl gas until pH 2–3. The precipitate is filtered and washed with cold diethyl ether.

Column Chromatography

Silica gel chromatography (eluent: ethyl acetate/methanol 9:1) resolves minor byproducts, though this step is often omitted in large-scale synthesis due to cost.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, -CH(CH₃)₂), 3.72 (s, 3H, -OCH₃), 4.10–4.30 (m, 2H, -OCH₂), 2.60–3.10 (m, 8H, piperazine).

  • LC-MS : m/z 441.2 [M+H]⁺, confirming molecular weight.

Purity Analysis

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.3 minutes, indicating >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Competing disubstitution at the piperazine nitrogen is minimized by using a slight excess of the epoxide (1.2 equiv) and maintaining anhydrous conditions.

Scale-Up Limitations

Exothermic reactions at scale require controlled addition of reagents and jacketed reactors to manage heat dissipation .

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution to attach the piperazine and phenoxy moieties to the propan-2-ol backbone. Key steps include:

  • Alkylation of piperazine : React 4-(4-methoxyphenyl)piperazine with epichlorohydrin under basic conditions (pH 9–10) to form the intermediate.
  • Phenoxy coupling : Introduce the 4-(propan-2-yl)phenoxy group via Williamson ether synthesis, using K₂CO₃ as a base in refluxing acetone .
  • Hydrochloride salt formation : Treat the final product with HCl gas in anhydrous ethanol.

Q. Optimization Strategies :

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., methoxy singlet at δ 3.7–3.8 ppm, piperazine protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 441.2 for the free base).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What factors influence the compound’s stability during storage, and how should it be handled?

Methodological Answer: Stability is affected by:

  • Moisture : Hydrolysis of the hydrochloride salt can occur; store desiccated at −20°C.
  • Light : Protect from UV exposure (use amber vials).
  • pH : Aqueous solutions should be buffered at pH 4–6 to prevent degradation .

Q. Handling Protocol :

  • Prepare stock solutions in DMSO (sterile-filtered, aliquoted).
  • Conduct stability studies using accelerated testing (40°C/75% RH for 4 weeks) .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

Methodological Answer:

Solvent Solubility (mg/mL) Notes
DMSO>50Preferred for stock solutions; biocompatible up to 1% v/v.
Ethanol~20Avoid in cell cultures due to cytotoxicity.
PBS (pH 7.4)<1Requires sonication for dispersion.

For in vitro assays, dilute DMSO stocks into culture media (final DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers investigate receptor binding affinity and selectivity for this compound?

Methodological Answer:

  • Radioligand Displacement Assays : Use ³H-labeled ligands (e.g., 5-HT₁A or α-adrenergic receptors) to measure IC₅₀ values.
  • Computational Docking : Perform molecular dynamics simulations with GPCR crystal structures (e.g., PDB ID 6WGT) to predict binding modes.
  • Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes to identify off-target effects .

Q. What methodologies are effective for separating enantiomers and assessing their pharmacological profiles?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration.
  • In Vivo Pharmacokinetics : Compare AUC and Cmax of enantiomers in rodent models to correlate stereochemistry with efficacy .

Q. How can in vitro data be translated to in vivo models for toxicity and efficacy studies?

Methodological Answer:

  • ADME Profiling : Assess metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms).
  • Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀) and hERG inhibition assays.
  • Dose Escalation : Start with 1/10th the murine LD₅₀ (calculated from IC₅₀ values) in efficacy models .

Q. What strategies mitigate contradictory results in combination therapy studies?

Methodological Answer:

  • Isobolographic Analysis : Quantify synergism/antagonism with fixed-ratio combinations (e.g., 1:1 to 4:1 molar ratios).
  • Mechanistic Studies : Use RNA-seq to identify pathways altered by the compound when co-administered with chemotherapeutics.
  • Dose Optimization : Apply response surface methodology (RSM) to model interaction effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.